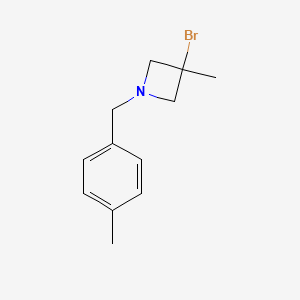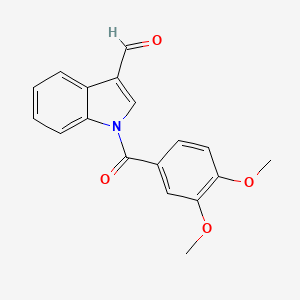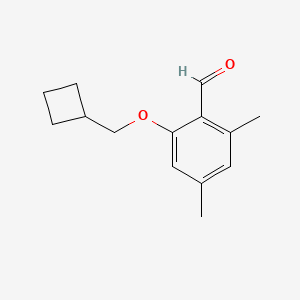
3-Bromo-3-methyl-1-(4-methylbenzyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-3-methyl-1-(4-methylbenzyl)azetidine is a synthetic compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their strained ring structure, making them highly reactive and valuable intermediates in organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-3-methyl-1-(4-methylbenzyl)azetidine typically involves the thermal isomerization of aziridines. One common method includes the thermal isomerization of aziridine in acetonitrile, which leads to the formation of the desired azetidine compound . The reaction conditions often involve heating the aziridine precursor in the presence of a suitable solvent, such as acetonitrile, to facilitate the isomerization process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar thermal isomerization techniques. The scalability of the reaction and the availability of starting materials make this method suitable for industrial applications. Additionally, advancements in catalytic processes and optimization of reaction conditions can further enhance the efficiency and yield of the industrial production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-3-methyl-1-(4-methylbenzyl)azetidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of different functionalized azetidines.
Ring-Opening Reactions: Due to the strained ring structure, azetidines are prone to ring-opening reactions, which can be induced by nucleophiles or under acidic conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Acidic Conditions: Ring-opening reactions can be facilitated by the presence of acids, such as hydrochloric acid or sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-azetidines, while ring-opening reactions can produce linear amine derivatives.
Aplicaciones Científicas De Investigación
3-Bromo-3-methyl-1-(4-methylbenzyl)azetidine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-Bromo-3-methyl-1-(4-methylbenzyl)azetidine involves its reactivity towards nucleophiles and its ability to undergo ring-opening reactions. The strained ring structure of azetidines makes them highly reactive, allowing them to participate in various chemical transformations. The presence of the bromine atom further enhances the compound’s reactivity, enabling it to act as a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Methylbenzyl)-3-bromo-3-methylazetidine: Similar in structure but may differ in reactivity and applications.
3-Bromo-3-ethylazetidine: Another azetidine derivative with different alkyl substituents.
Uniqueness
3-Bromo-3-methyl-1
Propiedades
Fórmula molecular |
C12H16BrN |
|---|---|
Peso molecular |
254.17 g/mol |
Nombre IUPAC |
3-bromo-3-methyl-1-[(4-methylphenyl)methyl]azetidine |
InChI |
InChI=1S/C12H16BrN/c1-10-3-5-11(6-4-10)7-14-8-12(2,13)9-14/h3-6H,7-9H2,1-2H3 |
Clave InChI |
RTSDFQHBYZMVSW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CN2CC(C2)(C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-2-iodobenzo[d]thiazole](/img/structure/B15231385.png)
![4,6-dichloro-2,3-dimethyl-2H-pyrazolo[4,3-c]pyridine](/img/structure/B15231386.png)




![(1R)-[(S)-2-Di(3,5-xylyl)phosphinoferrocenyl][2-di(4-trifluoromethylphenyl)phosphinophenyl]methanol](/img/structure/B15231420.png)






![Methyl 7-chlorothieno[2,3-c]pyridine-4-carboxylate](/img/structure/B15231468.png)
